Eicosanoic Acid

Description

Properties

IUPAC Name |

icosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13257-34-6 (hydrochloride salt), 18080-76-7 (potassium salt), 22302-43-8 (calcium salt), 2636-14-8 (barium salt), 57593-01-8 (magnesium salt), 94266-33-8 (ammonium salt), 13257-34-6 (sodium salt/solvate), 22302-43-8 (calcium arachinate salt/solvate) | |

| Record name | Arachidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060134 | |

| Record name | Eicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS], Solid | |

| Record name | Eicosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arachidic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

328.00 °C. @ 760.00 mm Hg | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-30-9 | |

| Record name | Eicosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eicosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQB8MJD4RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.4 °C | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Eicosanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoic acid, also known as arachidic acid, is a long-chain saturated fatty acid with a 20-carbon backbone.[1] Its name is derived from the Latin arachis, meaning peanut, as it is a minor constituent of peanut oil (1.1–1.7%).[1] It is also found in other vegetable oils such as cupuaçu butter (7%), perilla oil (0–1%), corn oil (3%), and cocoa butter (1%).[1] While its unsaturated counterpart, arachidonic acid, is a well-known precursor to a vast array of signaling molecules called eicosanoids, this compound's biological role is more subtle but equally important, particularly in the context of lipid metabolism, membrane structure, and cellular signaling. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its metabolic and signaling relevance.

Part 1: Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[1] Its long, unbranched hydrocarbon chain makes it a very hydrophobic and nonpolar molecule, with practical insolubility in water.[1][2]

Identifiers and Structure

| Property | Value |

| IUPAC Name | Icosanoic acid[3] |

| Common Names | This compound, Arachidic acid, Arachic acid[3] |

| CAS Number | 506-30-9[4] |

| Molecular Formula | C₂₀H₄₀O₂[2][4][5][6] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)O[2] |

| InChI Key | VKOBVWXKNCXXDE-UHFFFAOYSA-N[2][5] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 312.53 g/mol | [2][4] |

| Melting Point | 75.4 °C | [3][7] |

| Boiling Point | 328 °C at 760 mmHg | [7] |

| Density | 0.824 g/cm³ at 100°C | [8] |

| Water Solubility | 5.0 x 10⁻⁵ g/L (Predicted) | [2] |

| pKa (Strongest Acidic) | 4.95 (Predicted) | [2] |

| logP (Octanol/Water) | 8.53 (Predicted) | [2] |

| Vapor Pressure | 2.5 x 10⁻⁶ mmHg at 25°C | [9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR (CDCl₃) | A triplet at ~2.35 ppm corresponding to the α-methylene protons (-CH₂COOH). A broad singlet for the carboxylic acid proton (-COOH). A large multiplet between 1.2-1.7 ppm for the other methylene (B1212753) protons in the aliphatic chain. A triplet at ~0.88 ppm for the terminal methyl protons (-CH₃). |

| ¹³C NMR (CDCl₃) | A peak at ~180 ppm for the carbonyl carbon (-COOH). A peak at ~34 ppm for the α-carbon. A series of peaks between 22-32 ppm for the methylene carbons in the chain. A peak at ~14 ppm for the terminal methyl carbon. |

| FT-IR | A broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group at ~1700 cm⁻¹. C-H stretching vibrations just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | The mass spectrum of the methyl ester derivative is often used for identification. Key fragments include a base peak at m/z 74 (McLafferty rearrangement) and other characteristic fragments at m/z 87, 129, 143, etc.[10] The molecular ion [M]⁺ for the underivatized acid may be weak or absent. |

Part 2: Signaling and Metabolism

While not a direct precursor to the classical pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes, this compound is not metabolically inert. Its role is primarily understood in the context of saturated fatty acid metabolism and signaling.

Metabolic Relationship to Arachidonic Acid

This compound is the fully saturated counterpart of arachidonic acid. It can be formed by the hydrogenation of arachidonic acid, a process that removes the double bonds. This relationship is significant as it highlights the metabolic link between saturated and polyunsaturated fatty acid pools within the cell.

Caption: Metabolic conversion of arachidonic acid to this compound.

Saturated Fatty Acid Signaling

Recent research has shown that saturated fatty acids can act as signaling molecules. Long-chain saturated fatty acids, including this compound, can activate inflammatory pathways, in part through Toll-like receptor 4 (TLR4) signaling.[11] This pathway is implicated in the pathogenesis of metabolic diseases.[11]

Caption: this compound can activate TLR4-mediated inflammatory signaling.

Context: Arachidonic Acid Cascade

To fully appreciate the distinct role of this compound, it is useful to visualize the complex signaling pathways originating from its unsaturated analog, arachidonic acid. This cascade produces a wide range of biologically active eicosanoids. This compound does not enter these pathways due to its lack of double bonds.

Caption: Major metabolic pathways of arachidonic acid to produce eicosanoids.

Part 3: Experimental Protocols

Accurate quantification and characterization of this compound are essential for research. Below are summaries of established methodologies.

Determination of Melting Point (Capillary Method)

This protocol outlines a standard method for determining the melting point of fatty acids like this compound.

Principle: A small, solidified sample in a capillary tube is heated in a controlled manner. The temperature range over which the sample transitions from a solid to a clear liquid is recorded as the melting point.

Methodology:

-

Sample Preparation: If necessary, melt the this compound sample at a low temperature and introduce it into a thin-walled capillary tube to a height of about 10 mm.

-

Solidification: Chill the capillary tube rapidly (e.g., against ice) to solidify the fat.

-

Equilibration: Condition the solidified sample by holding it at a low temperature (e.g., 4-10°C) for at least one hour to ensure complete crystallization.

-

Apparatus Setup: Attach the capillary tube to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. Suspend the assembly in a heating bath (e.g., water or oil) with a stirrer.

-

Heating: Heat the bath slowly and steadily, typically at a rate of 0.5-1°C per minute as the expected melting point is approached.[12]

-

Observation: Record the temperature at which the substance becomes completely clear and liquid as the melting point.[13]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of fatty acids in complex biological samples. The protocol involves extraction, derivatization to volatile esters, and subsequent analysis.

Principle: Fatty acids are extracted from the biological matrix and converted to their more volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated by gas chromatography and detected by mass spectrometry, allowing for both identification and quantification.

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize the biological sample (e.g., tissue, plasma).

-

Add a known amount of a deuterated internal standard (e.g., arachidic acid-d3) to the sample for accurate quantification.[5]

-

Perform lipid extraction using a suitable solvent system, such as chloroform:methanol (B129727) (Folch method).[14]

-

The organic phase containing the lipids is collected and the solvent is evaporated.

-

-

Saponification and Derivatization (to FAMEs):

-

The dried lipid extract is saponified by heating with a methanolic base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.[9]

-

The free fatty acids are then esterified to form fatty acid methyl esters (FAMEs) by heating with a methylating agent such as boron trifluoride (BF₃) in methanol or methanolic HCl.[9]

-

The FAMEs are then extracted into an organic solvent like hexane (B92381).[9]

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.

-

Separation: Use a capillary column (e.g., HP-5MS) to separate the FAMEs based on their boiling points and polarity. A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute all fatty acids.[9][15]

-

Detection: As the FAMEs elute from the column, they are ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.[14]

-

Quantification: A standard curve is generated using known concentrations of this compound methyl ester and the internal standard. The amount of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[5]

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another highly sensitive and specific method for fatty acid analysis, particularly for samples that are difficult to derivatize or when analyzing a broad range of lipid mediators simultaneously.

Principle: Lipids are extracted from the sample and separated using high-performance liquid chromatography (HPLC), typically reverse-phase. The eluting compounds are then ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used for highly selective and sensitive quantification.

Methodology:

-

Sample Preparation and Extraction:

-

Spike the biological sample (e.g., 200 µL plasma) with a deuterated internal standard.[16]

-

Precipitate proteins and hydrolyze fatty acid esters using an acidified solvent (e.g., acetonitrile (B52724)/HCl) with heating.[16]

-

Perform liquid-liquid extraction (LLE) with a nonpolar solvent like hexane or solid-phase extraction (SPE) to isolate the fatty acids.[16][17]

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.[17]

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the fatty acids on a C18 reverse-phase column using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol).[16]

-

Ionization: Use electrospray ionization (ESI) in negative ion mode, which is highly efficient for deprotonating the carboxylic acid group of fatty acids.

-

Mass Spectrometry (MRM):

-

The first quadrupole (Q1) is set to select the precursor ion (the [M-H]⁻ ion of this compound, m/z 311.3).

-

The precursor ion is fragmented in the second quadrupole (q2, collision cell).

-

The third quadrupole (Q3) is set to select a specific, characteristic product ion.

-

This specific transition (precursor → product) is monitored over time, providing high specificity.

-

-

Quantification: As with GC-MS, quantification is achieved by comparing the analyte/internal standard peak area ratio to a standard curve.

-

Conclusion

This compound, while less prominent in signaling than its unsaturated counterpart, is a crucial saturated fatty acid with defined physicochemical properties and important roles in cellular metabolism and inflammation. The methodologies outlined in this guide provide a framework for its accurate analysis, which is fundamental for researchers in lipidomics, drug development, and metabolic disease. A thorough understanding of both its physical characteristics and its biological context is essential for advancing our knowledge of fatty acid function in health and disease.

References

- 1. westonaprice.org [westonaprice.org]

- 2. Showing Compound Eicosanic acid (FDB004028) - FooDB [foodb.ca]

- 3. This compound | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Complex and Important Cellular and Metabolic Functions of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Fats, stress, death: Uncovering the toxic effects of saturated fatty acids on cells | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 506-30-9 CAS MSDS (Arachidic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Analysis of fatty acids via gas chromatography and mass spectrometry [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Saturated Fatty Acids Produce an Inflammatory Response Predominantly through the Activation of TLR4 Signaling in Hypothalamus: Implications for the Pathogenesis of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. eclass.hua.gr [eclass.hua.gr]

- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to Arachidic Acid: Molecular Structure, Properties, and Analysis

Introduction

Arachidic acid, systematically known as icosanoic acid, is a saturated very-long-chain fatty acid (VLCFA) with a 20-carbon backbone.[1][2] Its name is derived from the Latin word arachis, meaning peanut, as it is a minor constituent of peanut oil (1.1–1.7%).[3][4] While not as biologically ubiquitous in signaling cascades as its unsaturated counterpart, arachidonic acid, arachidic acid serves as a structural component in cellular membranes and a metabolic substrate. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, metabolic fate, and analytical methodologies relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Formula

Arachidic acid is a straight-chain saturated fatty acid, meaning its 20-carbon aliphatic chain contains no double bonds.[1][2] This lack of unsaturation results in a linear, flexible chain that can pack tightly, influencing the properties of lipid structures it is part of. The molecule is terminated by a carboxylic acid functional group (-COOH), which imparts its acidic character.[1]

The chemical and structural formulas are summarized below:

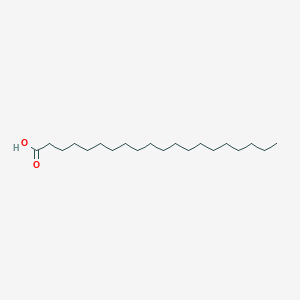

Below is a two-dimensional representation of the molecular structure of arachidic acid.

References

- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. westonaprice.org [westonaprice.org]

- 4. Arachidonic acid metabolism: Significance and symbolism [wisdomlib.org]

natural sources and occurrence of eicosanoic acid

An In-depth Technical Guide to the Natural Sources and Occurrence of Eicosanoic Acid

Introduction

This compound, also known as arachidic acid, is a saturated fatty acid with a 20-carbon backbone. Its chemical formula is CH₃(CH₂)₁₈COOH. While not as prevalent as some shorter-chain fatty acids like palmitic or stearic acid, this compound and its derivatives play significant roles in various biological processes and are found across a diverse range of natural sources. This guide provides a comprehensive overview of the natural occurrence of this compound, methodologies for its analysis, and its place in biochemical pathways.

Natural Occurrence of this compound

This compound is found in plants, animals, and microorganisms as a component of fats and oils. Its concentration can vary significantly depending on the species and the specific tissue or oil.

Plant-Based Sources

This compound is a constituent of many vegetable oils, though typically in smaller proportions compared to other fatty acids. Notably, it is found in significant amounts in peanut oil, from which its common name "arachidic acid" is derived (from Arachis hypogaea, the botanical name for the peanut). Other plant oils containing this compound include corn oil and shea butter. Legumes are a primary source of this fatty acid.

Animal-Based Sources

In the animal kingdom, this compound is a minor component of depot fats and milk fats in many species. For instance, it is present in the butterfat of ruminants.

Microbial Sources

Certain bacteria and fungi synthesize this compound as part of their cell membrane lipids. It can also be found in some microalgae.

Quantitative Data on this compound Occurrence

The following table summarizes the concentration of this compound in various natural sources. These values represent typical ranges and can vary based on factors such as geographic origin, climate, and processing methods.

| Source | Common Name | This compound Content (% of total fatty acids) | Reference |

| Arachis hypogaea | Peanut Oil | 1.1 - 3.0 | |

| Zea mays | Corn Oil | 0.3 - 0.8 | |

| Vitellaria paradoxa | Shea Butter | 1.5 - 2.5 | |

| Bovine Milk | Butterfat | 0.2 - 0.5 | |

| Penicillium sp. | Fungal Lipids | Variable | |

| Nannochloropsis sp. | Microalgal Oil | ~0.2 |

Experimental Protocols for this compound Analysis

The analysis of this compound from natural sources typically involves lipid extraction, derivatization, and chromatographic separation and detection.

Lipid Extraction

A common method for extracting lipids from a biological sample is the Bligh-Dyer method.

Protocol:

-

Homogenize the sample in a chloroform (B151607):methanol:water mixture (1:2:0.8 v/v/v).

-

After homogenization, add additional chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) and induce phase separation.

-

Centrifuge the mixture to separate the layers. The lower chloroform layer contains the lipids.

-

Collect the chloroform layer and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For gas chromatography analysis, fatty acids are typically converted to their more volatile methyl esters.

Protocol:

-

Resuspend the lipid extract in a known volume of a solvent like toluene.

-

Add a solution of methanolic sulfuric acid (e.g., 1% H₂SO₄ in methanol).

-

Heat the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2 hours) to allow for transesterification.

-

After cooling, add water and an organic solvent like hexane (B92381) to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying FAMEs.

Protocol:

-

Inject a small volume of the FAME extract onto a GC column (e.g., a polar capillary column like a DB-23).

-

Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

The eluting compounds are then introduced into a mass spectrometer for identification based on their mass spectra.

-

Quantification is typically achieved by comparing the peak area of the this compound methyl ester to that of an internal standard.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is synthesized through the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. The process begins with acetyl-CoA and continues until the 20-carbon chain of this compound is formed.

Caption: Biosynthesis of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a biological sample.

Caption: Experimental Workflow for this compound Analysis.

The Biosynthesis of Eicosanoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoic acid, a 20-carbon saturated fatty acid also known as arachidic acid, is a very-long-chain fatty acid (VLCFA) found in various plant tissues. While not as abundant as its C16 and C18 counterparts, this compound and other VLCFAs are crucial for numerous aspects of plant biology, including seed storage lipid composition, the formation of cuticular waxes and suberin, and as precursors for signaling molecules. Understanding the intricate biosynthetic pathways of this compound is paramount for researchers in plant biochemistry, crop improvement, and for professionals in drug development exploring natural product synthesis. This technical guide provides an in-depth overview of the core biosynthetic pathways, their regulation, quantitative data, and detailed experimental protocols.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound in plants is a continuation of the de novo fatty acid synthesis that occurs in the plastids, which primarily produces palmitic acid (16:0) and stearic acid (18:0). The elongation of stearic acid to this compound is carried out by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum (ER).[1][2][3][4][5] This process involves the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer. The FAE complex comprises four key enzymes that catalyze a cycle of four reactions:

-

Condensation: This is the initial and rate-limiting step, catalyzed by β-ketoacyl-CoA synthase (KCS) . It involves the condensation of an acyl-CoA (in this case, stearoyl-CoA) with malonyl-CoA to form a β-ketoacyl-CoA, releasing CO2. The KCS enzyme is a key determinant of the final chain length of the fatty acid.[6]

-

Reduction: The β-ketoacyl-CoA is then reduced to β-hydroxyacyl-CoA by β-ketoacyl-CoA reductase (KCR) , utilizing NADPH as the reducing agent.

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA by β-hydroxyacyl-CoA dehydratase (HCD) to form an enoyl-CoA.

-

Reduction: Finally, the enoyl-CoA is reduced by enoyl-CoA reductase (ECR) , again using NADPH, to yield an acyl-CoA that is two carbons longer than the initial substrate.

For the synthesis of this compound (20:0), stearoyl-CoA (18:0-CoA) enters this elongation cycle once.

Quantitative Data on this compound Biosynthesis

Quantitative understanding of enzyme kinetics and substrate availability is crucial for modeling and engineering fatty acid biosynthesis. While comprehensive kinetic data for all plant KCS enzymes are not available, studies on specific isoforms provide valuable insights.

Enzyme Substrate Specificity and Activity

The β-ketoacyl-CoA synthase (KCS) is the rate-limiting enzyme and exhibits substrate specificity, which dictates the chain length of the resulting VLCFA. In Arabidopsis thaliana, a large family of 21 KCS genes has been identified, with different members showing specificity for various acyl-CoA chain lengths.[7][8] The FAE1 (FATTY ACID ELONGATION 1) gene, also known as KCS18, is well-characterized and known to be involved in the elongation of C18 fatty acids in seeds.[6][9][10]

| Enzyme | Organism | Substrate(s) | Product(s) | Relative Activity/Comments | Reference |

| FAE1 (KCS18) | Arabidopsis thaliana | 18:1-CoA, 18:0-CoA | 20:1-CoA, 20:0-CoA | Highest activity with C18 substrates. Required for the elongation of C18 to C20 and C20 to C22 fatty acids. | [9][11][12] |

| KCS1 | Arabidopsis thaliana | C16 to C24 acyl-CoAs | C18 to C26 VLCFAs | Broad substrate specificity. | [13][14] |

| KCS9 | Arabidopsis thaliana | C16 to C22 acyl-CoAs | C18 to C24 VLCFAs | Involved in the biosynthesis of C22 to C24 VLCFAs. | [15] |

Note: Specific Km and Vmax values for plant KCS enzymes are not consistently reported in the literature in a standardized format. The activity is often described in terms of substrate preference and product profiles in heterologous expression systems.

This compound Content in Plant Tissues

The concentration of this compound varies significantly among plant species and tissues. It is generally a minor component of most common vegetable oils but can be found in higher concentrations in certain seed oils.

| Plant Species | Common Name | Tissue | This compound (% of total fatty acids) | Reference |

| Arachis hypogaea | Peanut | Seed | 1.1 - 2.5 | [16] |

| Zea mays | Corn/Maize | Seed | 0.2 - 0.4 | [16] |

| Brassica napus | Rapeseed | Seed | 0.5 - 1.5 | [12] |

| Arabidopsis thaliana | Thale cress | Seed | ~1.0 | [17] |

| Acacia sp. | Acacia | Seed | 0.3 - 1.1 | |

| Koelreuteria paniculata | Goldenrain tree | Seed | up to 11% (as arachidic acid) | [18] |

| Lavandula intermedia | Lavender | Seed | Trace amounts | [19][20] |

| Satureja hortensis | Summer savory | Seed | ~6.26% (as palmitic acid, linolenic acid major) | [19][20] |

| Ocimum basilicum | Basil | Seed | ~8.55% (as palmitic acid, linolenic acid major) | [19][20] |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of KCS gene expression. Several transcription factors and phytohormone signaling pathways have been identified as key regulators.

Transcriptional Regulation

A network of transcription factors orchestrates the expression of fatty acid biosynthesis genes, including those in the elongation pathway. Key players include:

-

WRINKLED1 (WRI1): An AP2/ERF transcription factor that is a master regulator of fatty acid synthesis. It primarily upregulates genes involved in glycolysis and de novo fatty acid synthesis in the plastids, thereby increasing the supply of C16 and C18 precursors for elongation.

-

LEAFY COTYLEDON1 (LEC1) and LEC2: These transcription factors are crucial for embryo development and lipid storage. They directly or indirectly activate WRI1 expression.

-

FUSCA3 (FUS3): A B3 domain transcription factor that, along with LEC2, regulates the expression of genes involved in seed maturation and storage compound accumulation, including fatty acids.

-

MYB Proteins (e.g., MYB30, MYB70, MYB96): Members of the MYB transcription factor family have been shown to regulate the expression of KCS and other genes in the VLCFA pathway in response to developmental cues and environmental stresses.[1][4]

Phytohormonal Signaling Pathways

Phytohormones play a significant role in modulating this compound biosynthesis, often in the context of stress responses and development.

-

Abscisic Acid (ABA): ABA is a key hormone in stress responses, particularly drought, and in seed development. ABA signaling has been shown to upregulate the expression of KCS genes, leading to increased VLCFA production for suberin and cuticular wax biosynthesis.[1][2][17][21][22][23] The ABA signaling pathway involves the perception of ABA by PYR/PYL/RCAR receptors, which leads to the inhibition of PP2C phosphatases. This, in turn, allows for the activation of SnRK2 kinases, which then phosphorylate and activate downstream transcription factors, such as ABRE-binding factors (ABFs), that can bind to the promoters of KCS genes.

-

Jasmonic Acid (JA): JA and its derivatives are central to plant defense against herbivores and pathogens. The JA signaling pathway is initiated by the perception of JA-isoleucine (JA-Ile) by the COI1 receptor, leading to the degradation of JAZ repressor proteins. This degradation releases the transcription factor MYC2 , which can then activate the expression of target genes, including those involved in fatty acid metabolism and the synthesis of defense compounds.[2][24][25][26][27]

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from plant tissues.

Materials:

-

Plant tissue (e.g., seeds, leaves)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Sodium methoxide (B1231860) (0.5 M in methanol) or BF3-methanol

-

Heptadecanoic acid (C17:0) as an internal standard

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

Procedure:

-

Homogenization and Lipid Extraction:

-

Grind a known weight of plant tissue (e.g., 50-100 mg) to a fine powder in liquid nitrogen.

-

Add a known amount of the internal standard (heptadecanoic acid).

-

Add chloroform:methanol (2:1, v/v) and homogenize thoroughly.

-

Incubate at room temperature with shaking for at least 1 hour.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add sodium methoxide solution.

-

Incubate at 50°C for 10-15 minutes.

-

Neutralize the reaction with an appropriate acid (e.g., acetic acid).

-

Alternatively, use BF3-methanol and heat at 60-100°C for a specified time according to the manufacturer's instructions.

-

Add water and extract the FAMEs with hexane.

-

Wash the hexane phase with water to remove residual catalyst and glycerol.

-

Dry the hexane phase over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs in hexane into the GC-MS.

-

Use a temperature program that allows for the separation of C20 fatty acids. A typical program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 250°C).

-

Identify this compound methyl ester based on its retention time and mass spectrum by comparison to an authentic standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

In Vitro Fatty Acid Elongase Activity Assay using Microsomes

This assay measures the activity of the membrane-bound fatty acid elongase complex by monitoring the incorporation of radiolabeled malonyl-CoA into longer-chain fatty acids.

Materials:

-

Plant tissue rich in FAE activity (e.g., developing seeds)

-

Homogenization buffer (e.g., Tris-HCl pH 7.5, sucrose, DTT, protease inhibitors)

-

[2-¹⁴C]Malonyl-CoA (radiolabeled substrate)

-

Stearoyl-CoA (or other acyl-CoA primers)

-

NADPH

-

Reaction buffer (e.g., phosphate (B84403) buffer pH 7.2, MgCl₂, ATP)

-

Scintillation cocktail and counter

Procedure:

-

Microsome Isolation:

-

Homogenize fresh or frozen plant tissue in ice-cold homogenization buffer.

-

Filter the homogenate through cheesecloth or Miracloth.

-

Centrifuge the filtrate at a low speed (e.g., 10,000 x g) to pellet chloroplasts and mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

-

Resuspend the microsomal pellet in a small volume of reaction buffer.

-

Determine the protein concentration of the microsomal fraction (e.g., using a Bradford assay).

-

-

Elongase Assay:

-

In a microfuge tube, combine the reaction buffer, NADPH, stearoyl-CoA, and the microsomal protein.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the acyl-CoAs.

-

Acidify the reaction mixture to protonate the free fatty acids.

-

-

Extraction and Quantification:

-

Extract the radiolabeled fatty acids with an organic solvent (e.g., hexane or diethyl ether).

-

Transfer the organic phase to a scintillation vial and evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactivity incorporated into the fatty acid fraction per unit of time and protein.

-

Conclusion

The biosynthesis of this compound in plants is a well-orchestrated process involving the fatty acid elongase complex in the endoplasmic reticulum. The regulation of this pathway is complex, involving a hierarchy of transcription factors and modulation by key phytohormones, which fine-tune the production of VLCFAs in response to developmental and environmental signals. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of this compound metabolism. Future research focusing on the precise kinetic characterization of all KCS isoforms and the detailed elucidation of the signaling cascades will undoubtedly provide a more complete picture of VLCFA biosynthesis and its role in plant biology, with potential applications in agriculture and biotechnology.

References

- 1. Transcriptional regulation of KCS gene by bZIP29 and MYB70 transcription factors during ABA-stimulated wound suberization of kiwifruit (Actinidia deliciosa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 6. Very-long-chain fatty acid biosynthesis is controlled through the expression and specificity of the condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. Expression of the FAE1 gene and FAE1 promoter activity in developing seeds of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concerted increases of FAE1 expression level and substrate availability improve and singularize the production of very‐long‐chain fatty acids in Arabidopsis seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering and mechanistic studies of the Arabidopsis FAE1 beta-ketoacyl-CoA synthase, FAE1 KCS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substrate specificity of Arabidopsis 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evolution and molecular basis of substrate specificity in a 3-ketoacyl-CoA synthase gene cluster from Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Eicosenoic acid and other fatty acids ofSapindaceae seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bingol.edu.tr [bingol.edu.tr]

- 20. researchgate.net [researchgate.net]

- 21. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 23. Tansley Review No. 120: Pathways to abscisic acid-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MYC2 Differentially Modulates Diverse Jasmonate-Dependent Functions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chinese Academy of Sciences [english.cas.cn]

- 26. plantae.org [plantae.org]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Eicosanoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of eicosanoic acid (also known as arachidic acid) in a range of common organic solvents. The information herein is intended to support research, development, and formulation activities by providing essential data on solubility, experimental methodologies for its determination, and the biochemical context of this long-chain saturated fatty acid.

Introduction to this compound

This compound is a 20-carbon saturated fatty acid with the chemical formula C₂₀H₄₀O₂.[1] It is a white, crystalline solid at room temperature.[2] Found as a minor component in various vegetable oils such as peanut oil and corn oil, its solubility characteristics are crucial for its application in pharmaceuticals, cosmetics, and as a raw material in organic synthesis.[1][2] Understanding its solubility in different organic solvents is fundamental for developing effective formulation strategies, purification processes, and analytical methods.

Quantitative Solubility of this compound

The solubility of this compound is highly dependent on the nature of the solvent, particularly its polarity and capacity for hydrogen bonding. Generally, this compound is soluble in nonpolar and some polar aprotic organic solvents, while its solubility in polar protic solvents is more limited, especially at lower temperatures. It is practically insoluble in water.[1]

The following table summarizes the available quantitative and qualitative solubility data for this compound in various common organic solvents.

| Solvent | Chemical Class | Solubility | Notes |

| Chloroform | Halogenated | 50 mg/mL (159.98 mM)[3] | Sonication is recommended to aid dissolution.[3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 12.65 mg/mL (40.48 mM)[3] | Sonication is recommended to aid dissolution.[3] |

| Dimethylformamide (DMF) | Amide | ~2 mg/mL[4] | - |

| Ethanol (cold) | Alcohol | Sparingly soluble[5] | - |

| Ethanol (hot, anhydrous) | Alcohol | Soluble[5] | Solubility of the sodium salt is ~1.5 mg/mL.[6] |

| Ethanol | Alcohol | ~0.1 mg/mL[4] | - |

| Diethyl Ether | Ether | Soluble | - |

| Benzene | Aromatic Hydrocarbon | Soluble | - |

| Acetone | Ketone | Soluble | A commercial standard is available at 1000 µg/mL in acetone.[7] |

| Water | Inorganic | Practically insoluble[1] (5.0 x 10⁻⁵ g/L)[1] | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial applications. The following protocol outlines a general methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by quantification.

3.1. Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) after derivatization.

3.2. Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature incubator/shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or GC system.

3.3. Detailed Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in an incubator/shaker set to the desired constant temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

The following diagram illustrates the general workflow for this experimental protocol.

Solvent Classification for this compound Solubility

Based on the available data, organic solvents can be broadly classified according to their ability to dissolve this compound. This classification is a useful guide for solvent screening in formulation and process development.

Biochemical Context: this compound and Signaling Pathways

This compound is a saturated fatty acid and, unlike its polyunsaturated counterpart arachidonic acid, is not a direct precursor for the major classes of signaling molecules known as eicosanoids (e.g., prostaglandins, leukotrienes).[8][9][10] Eicosanoids are critical mediators of inflammation, immune responses, and other physiological processes.[8][11]

The primary precursor for eicosanoid synthesis is arachidonic acid (a 20-carbon polyunsaturated fatty acid).[10] this compound can be formed through the hydrogenation of arachidonic acid, a process that saturates the double bonds.[2] This relationship is important in understanding the metabolic fate and biological roles of these fatty acids. The conversion of arachidonic acid to this compound represents a shift from a key signaling precursor to a more stable, saturated fatty acid primarily involved in energy storage and as a structural component of lipids.

The diagram below illustrates the relationship between this compound, arachidonic acid, and the eicosanoid signaling cascade.

Conclusion

This technical guide provides essential data and methodologies related to the solubility of this compound in common organic solvents. The tabulated solubility data, detailed experimental protocol, and classification of solvents offer a practical resource for laboratory work. Furthermore, the biochemical context clarifies the relationship between this compound and the well-established eicosanoid signaling pathways, highlighting the critical difference between saturated and polyunsaturated fatty acids in cellular signaling. This information is intended to aid researchers and professionals in the effective use and handling of this compound in their development and research activities.

References

- 1. Showing Compound this compound (FDB002927) - FooDB [foodb.ca]

- 2. Arachidic acid | 506-30-9 [chemicalbook.com]

- 3. Arachidic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chembk.com [chembk.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. labmix24.com [labmix24.com]

- 8. Eicosanoid - Wikipedia [en.wikipedia.org]

- 9. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Precise Melting Point of Crystalline Eicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of crystalline eicosanoic acid, also known as arachidic acid. It includes a compilation of reported melting point values, detailed experimental protocols for its determination, and an exploration of the factors influencing this critical physical property. This document is intended to serve as a valuable resource for professionals in research, scientific, and pharmaceutical development fields.

Physicochemical Properties of this compound

This compound is a saturated fatty acid with a 20-carbon backbone.[1] Its chemical formula is C₂₀H₄₀O₂.[2][3] In its solid state, it presents as white crystalline flakes or a white crystalline solid.[1][2] As a long-chain saturated fatty acid, this compound is a hydrophobic molecule with practical insolubility in water.[1]

Melting Point Data

The melting point is a fundamental thermodynamic property used to characterize a pure substance. For crystalline this compound, several values have been reported in the literature, demonstrating a high degree of consistency across various sources. This data is summarized in the table below.

| Reported Melting Point (°C) | Reported Melting Point (K) | Source |

| 75.4 °C | 348.5 K | PubChem, CAS Common Chemistry, Ataman Kimya[1][2][4][5] |

| 74-76 °C | 347.15 - 349.15 K | ChemicalBook[6] |

| 77 °C | 350.15 K | FooDB[7] |

The minor variations observed can be attributed to differences in the purity of the sample and the specific experimental method employed for determination.[8][9]

Experimental Protocols for Melting Point Determination

The precise determination of the melting point requires standardized and carefully executed experimental procedures. The two most common and reliable methods employed for organic solids like this compound are the capillary method and Differential Scanning Calorimetry (DSC).

The capillary method is a traditional and widely used technique for determining the melting point range of a crystalline solid.[8] It involves heating a small, finely ground sample in a thin-walled capillary tube and observing the temperature at which the substance melts.[10]

Detailed Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely ground into a powder using a mortar and pestle. This ensures uniform packing and heat transfer.[11]

-

Capillary Tube Packing: The open end of a thin-walled capillary tube (typically 1 mm internal diameter) is pressed into the powdered sample.[8][10] The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[10][11]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (such as a Mel-Temp® or Thiele tube) in close proximity to a calibrated thermometer or temperature sensor.[8][11] The apparatus consists of a heated block or oil bath to ensure controlled and uniform heating.[8]

-

Heating and Observation: The sample is heated at a slow, constant rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[8][9][10]

-

Melting Point Range Determination: Two temperatures are recorded:

-

T₁ (Onset of Melting): The temperature at which the first drop of liquid becomes visible.[11]

-

T₂ (Completion of Melting): The temperature at which the last solid crystal disappears, and the substance is completely liquid (the clear point).[10][11] The melting point is reported as the range from T₁ to T₂. For a pure substance, this range is typically narrow (0.5-1.0 °C).[8][9]

-

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It provides highly accurate and reproducible data on melting phenomena.

Detailed Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into a DSC pan, usually made of aluminum. The pan is then hermetically sealed.

-

Instrument Setup: The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell.

-

Thermal Program: The instrument is programmed to heat the sample and reference pans at a constant, linear rate (e.g., 10 °C/min) over a specified temperature range that encompasses the melting point of this compound.[13] An inert nitrogen atmosphere is typically used to prevent oxidation.[13]

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: When the this compound sample melts, it absorbs heat, a process known as an endothermic transition. This results in a characteristic peak on the DSC thermogram. The melting point is typically determined from this peak in one of two ways:

-

Onset Temperature: The extrapolated temperature at which the melting process begins.

-

Peak Temperature: The temperature at which the rate of heat absorption is at its maximum. The area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.[14]

-

Influence of Purity on Melting Point

The melting point is a sensitive indicator of purity. For a crystalline solid, the presence of even small amounts of soluble impurities will cause a depression of the melting point and a broadening of the melting point range.[8][9] This phenomenon, known as melting point depression, is a colligative property.

-

Pure this compound: A highly pure sample will exhibit a sharp, well-defined melting point with a narrow range (e.g., < 1 °C).[9]

-

Impure this compound: An impure sample will begin to melt at a lower temperature and will melt over a wider temperature range.[8][9]

This principle is fundamental in assessing the purity of synthesized or isolated this compound and is a critical quality control parameter in pharmaceutical and chemical manufacturing.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 506-30-9 CAS MSDS (Arachidic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Showing Compound this compound (FDB002927) - FooDB [foodb.ca]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. mt.com [mt.com]

- 11. more.juniata.edu [more.juniata.edu]

- 12. A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Research Landscape of Pure Eicosanoic Acid: A Technical Guide for Scientists

An In-depth Examination of a Saturated Fatty Acid's Role Beyond Simple Metabolism

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of specific fatty acids is paramount. While the polyunsaturated arachidonic acid and its eicosanoid derivatives are well-established signaling molecules, the saturated fatty acid eicosanoic acid (also known as arachidic acid) presents a more subtle but increasingly intriguing area of research. This technical guide synthesizes the current understanding of pure this compound's applications in research, focusing on its biophysical effects on cell membranes, its emerging role as a biomarker in metabolic diseases, and the analytical methodologies used for its study.

Core Concepts: this compound vs. Eicosanoids

It is critical to distinguish this compound from the eicosanoids. This compound is a 20-carbon saturated fatty acid (20:0) with the chemical formula C₂₀H₄₀O₂. In contrast, eicosanoids are a large family of potent signaling molecules derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid (20:4). This structural difference—the presence or absence of double bonds—dramatically alters their biological functions. While eicosanoids act as ligands for specific receptors to initiate complex signaling cascades, the effects of this compound are thought to be more indirect, primarily through its influence on the physical properties of cell membranes.

Biophysical Effects on Cell Membranes: A Key Mechanism of Action

The primary research application of pure this compound in a biological context lies in the study of cell membrane physics. As a saturated fatty acid, this compound's straight, flexible hydrocarbon tail allows it to pack tightly with other lipids in the cell membrane. This tight packing has significant consequences for membrane fluidity and the function of embedded proteins.

Modulation of Membrane Fluidity

The incorporation of this compound into membrane phospholipids (B1166683) generally leads to a decrease in membrane fluidity, making the membrane more rigid. This is in contrast to unsaturated fatty acids, whose "kinked" structures increase membrane fluidity. This alteration of a fundamental membrane property can, in turn, influence a variety of cellular processes.

A hypothetical workflow for investigating the effects of this compound on membrane fluidity is presented below.

Influence on Membrane Protein Function

By altering the lipid environment, this compound can indirectly modulate the function of membrane-bound proteins, such as ion channels and receptors. For example, studies on similar saturated fatty acids have shown that increased membrane rigidity can inhibit the activity of mechanosensitive ion channels like Piezo1. This suggests a potential mechanism by which dietary intake of saturated fats could influence cellular signaling without direct receptor binding.

The proposed mechanism of action of this compound on a membrane protein is illustrated in the following diagram.

The Role of Arachidic Acid in Human Diet and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidic acid (eicosanoic acid, 20:0) is a long-chain saturated fatty acid found in select dietary sources. Historically viewed as a minor dietary component with limited biological activity, emerging research has shed light on its potential roles in human health and metabolism. This technical guide provides a comprehensive overview of the current understanding of arachidic acid, including its dietary intake, metabolic pathways, and physiological significance. Particular attention is given to its association with cardiovascular and metabolic health. This document also includes detailed experimental protocols for the accurate quantification of arachidic acid in biological matrices, aimed at facilitating further research in this area.

Introduction

Arachidic acid is a 20-carbon saturated fatty acid (SFA) classified as a very-long-chain saturated fatty acid (VLCSFA). Its name is derived from the Latin word arachis, meaning peanut, as it is a constituent of peanut oil.[1] Unlike its polyunsaturated counterpart, arachidonic acid (20:4n-6), arachidic acid lacks double bonds in its acyl chain, a structural distinction that dictates a profoundly different metabolic fate and physiological role. While not as abundant in the Western diet as other saturated fatty acids like palmitic and stearic acid, arachidic acid and other VLCSFAs are gaining attention for their potential impact on metabolic health. Recent studies suggest an inverse association between circulating levels of arachidic acid and the risk of cardiovascular disease and type 2 diabetes, challenging the generalized view of saturated fats and highlighting the need for a more nuanced understanding of individual fatty acids.[1][2]

Dietary Sources and Intake

Arachidic acid is present in modest amounts in a variety of foods. The primary dietary sources include certain nuts and vegetable oils. It is also found in smaller quantities in some animal products.[3][4]

Table 1: Arachidic Acid Content in Common Foods

| Food Source | Arachidic Acid Content (Approximate %) |

| Peanut Oil | ~1-2% |

| Cocoa Butter | ~0.5-1% |

| Corn Oil | <1% |

| Macadamia Nuts | Minor constituent |

| Canola Oil | Minor constituent |

| Animal Meats (Beef, Lamb, Pork) | Small amounts |

| Dairy Products (Milk, Cheese, Butter) | Small amounts |

Note: The concentration of arachidic acid can vary based on the specific product and processing methods.

Metabolism of Arachidic Acid

The metabolism of arachidic acid involves both anabolic and catabolic pathways. It can be synthesized endogenously through the elongation of stearic acid and is broken down for energy via beta-oxidation.

Anabolism: Elongation of Stearic Acid

Arachidic acid can be synthesized in the endoplasmic reticulum through the fatty acid elongation pathway, which adds two-carbon units to a pre-existing fatty acyl-CoA. The direct precursor to arachidic acid is stearic acid (18:0). This process is carried out by a complex of enzymes, with the key rate-limiting step catalyzed by the Fatty Acid Elongase (ELOVL) family of enzymes.[5][6]

Caption: Elongation of Stearoyl-CoA to Arachidoyl-CoA.

Catabolism: Beta-Oxidation

As a saturated fatty acid, arachidic acid is catabolized through beta-oxidation to generate energy in the form of ATP. This process occurs within the mitochondria and involves a cyclical series of four enzymatic reactions that sequentially cleave two-carbon units from the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2. For a 20-carbon fatty acid like arachidic acid, a total of nine cycles of beta-oxidation are required for its complete breakdown.[3][7][8][9]

Caption: First cycle of arachidic acid beta-oxidation.

Physiological Roles and Clinical Significance

Cardiovascular Health

Several studies have indicated that higher circulating levels of arachidic acid and other VLCSFAs are associated with a lower risk of cardiovascular events, including heart failure, coronary heart disease, and sudden cardiac arrest.[1][2] This is in contrast to the generally held view that saturated fats are detrimental to cardiovascular health. The mechanisms underlying this protective association are not yet fully understood but may relate to the unique roles of VLCSFAs in cellular structure and signaling.

Metabolic Health

Elevated levels of arachidic acid in erythrocytes and plasma have also been linked to a reduced risk of developing type 2 diabetes.[1][2] It has been suggested that VLCSFAs may act as biomarkers for overall cardiometabolic health.[1] However, some reports suggest that high levels of arachidic acid can interfere with essential fatty acid metabolism by inhibiting the delta-6 desaturase enzyme, which is necessary for the synthesis of long-chain polyunsaturated fatty acids like dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA).[10]

Neurological Health

Arachidic acid is a component of phosphatidylglucoside (PtdGlc), a phospholipid found in the plasma membrane of neutrophils and enriched in the brain.[1][2] This suggests a potential role for arachidic acid in cell-cell interactions and signaling within the central nervous system.[1][2]

Experimental Protocols

Accurate quantification of arachidic acid in biological samples is essential for research into its metabolic and physiological roles. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for fatty acid analysis.

Lipid Extraction from Plasma

The Folch method is a classic and effective technique for total lipid extraction from biological samples like plasma.[11][12]

Caption: Workflow for lipid extraction from plasma.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, non-volatile fatty acids are converted to their volatile methyl ester derivatives.

-

Reagents: Methanolic HCl or BF3-methanol.

-

Procedure:

-

Add the derivatization reagent to the dried lipid extract.

-

Heat the sample at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 15-60 minutes).

-

After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.

-

The hexane layer is then collected for GC-MS analysis.[13]

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560).

-

Carrier Gas: Helium.

-

Injection: A small volume (e.g., 1 µL) of the FAMEs extract is injected into the GC.

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification, using a deuterated arachidic acid internal standard for accurate measurement.[14][15][16][17][18]

Safety and Toxicology

At typical dietary levels, arachidic acid is not considered to pose any specific safety concerns.[4] Regulatory bodies generally focus on total saturated fat intake rather than individual fatty acids.[4] There is no evidence to suggest that arachidic acid is carcinogenic, mutagenic, or a reproductive toxin at dietary-relevant concentrations.

Conclusion

Arachidic acid, a very-long-chain saturated fatty acid, is emerging as a molecule of interest in human nutrition and metabolism. Contrary to the generalized negative perception of saturated fats, higher levels of arachidic acid are associated with favorable cardiovascular and metabolic outcomes. Its metabolism through elongation and beta-oxidation is well-understood in the context of general fatty acid biochemistry. Further research, facilitated by robust analytical methods, is warranted to elucidate the precise mechanisms by which arachidic acid exerts its physiological effects and to determine its potential therapeutic applications. This guide provides a foundational resource for scientists and researchers dedicated to advancing the understanding of this intriguing fatty acid.

References

- 1. Metabolism of saturated and polyunsaturated very-long-chain fatty acids in fibroblasts from patients with defects in peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metabolon.com [metabolon.com]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. microbenotes.com [microbenotes.com]

- 10. Arachidic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. Arachidonic acid formed by peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. gosset.ai [gosset.ai]

- 15. lipidmaps.org [lipidmaps.org]

- 16. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

Eicosanoic Acid: A Precursor to a Unique Class of Bioactive Lipids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Eicosanoic acid, a 20-carbon saturated fatty acid also known as arachidic acid, has long been considered a minor player in the realm of bioactive lipids, often overshadowed by its polyunsaturated counterpart, arachidonic acid. However, emerging research is illuminating the pathways through which this compound serves as a precursor to a distinct class of signaling molecules with significant biological activities. This technical guide provides a comprehensive overview of the metabolism of this compound into bioactive lipids, focusing on the enzymatic pathways, quantitative biological data, and detailed experimental methodologies relevant to the field.

The Dual Pathways of this compound Bioactivation

This compound can be channeled into two primary pathways to yield bioactive lipid mediators: an indirect route involving conversion to classical eicosanoids and a more direct pathway leading to the formation of N-acylethanolamines.

Indirect Pathway: Conversion to Arachidonic Acid

This compound can be desaturated and elongated by a series of enzymatic reactions to form arachidonic acid, the well-established precursor to a vast array of pro-inflammatory and anti-inflammatory eicosanoids, including prostaglandins, leukotrienes, and thromboxanes. This conversion process is a critical link between saturated fatty acid metabolism and the potent signaling cascades of eicosanoids.